molecular formula C11H13ClO3 B14757882 Butyl (4-chlorophenyl) carbonate CAS No. 1847-76-3

Butyl (4-chlorophenyl) carbonate

Cat. No.: B14757882
CAS No.: 1847-76-3
M. Wt: 228.67 g/mol
InChI Key: FUBRDBALXONBRA-UHFFFAOYSA-N
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Description

Butyl (4-chlorophenyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a butyl group and a 4-chlorophenyl group attached to a carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (4-chlorophenyl) carbonate typically involves the reaction of 4-chlorophenol with butyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:

4-chlorophenol+butyl chloroformatebutyl (4-chlorophenyl) carbonate+HCl\text{4-chlorophenol} + \text{butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-chlorophenol+butyl chloroformate→butyl (4-chlorophenyl) carbonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl (4-chlorophenyl) carbonate can undergo various chemical reactions, including:

    Hydrolysis: The carbonate ester can be hydrolyzed to yield 4-chlorophenol and butanol.

    Transesterification: The carbonate group can be exchanged with another alcohol to form different carbonate esters.

    Nucleophilic Substitution: The 4-chlorophenyl group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.

    Transesterification: Requires an alcohol and a catalyst such as an acid or base.

    Nucleophilic Substitution: Involves nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Hydrolysis: 4-chlorophenol and butanol.

    Transesterification: Various carbonate esters depending on the alcohol used.

    Nucleophilic Substitution: Substituted phenyl carbonates.

Scientific Research Applications

Butyl (4-chlorophenyl) carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.

    Biology: Investigated for its potential as a protecting group for phenols in biochemical studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butyl (4-chlorophenyl) carbonate involves the reactivity of the carbonate ester group. The compound can undergo nucleophilic attack, leading to the cleavage of the carbonate bond and the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-chlorophenyl) carbonate
  • Ethyl (4-chlorophenyl) carbonate
  • Propyl (4-chlorophenyl) carbonate

Comparison

Butyl (4-chlorophenyl) carbonate is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl analogs

Properties

CAS No.

1847-76-3

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

butyl (4-chlorophenyl) carbonate

InChI

InChI=1S/C11H13ClO3/c1-2-3-8-14-11(13)15-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3

InChI Key

FUBRDBALXONBRA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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